N'-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide
Description
N'-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide is a carboximidamide derivative featuring a benzene ring substituted at the 2-position with a 4-methylpiperidine group and an N'-hydroxycarboximidamide functional group. Piperidine-based substituents are known to influence basicity, solubility, and biological interactions, making this compound of interest in pharmaceutical and chemical research.
Properties
IUPAC Name |
N'-hydroxy-2-(4-methylpiperidin-1-yl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-6-8-16(9-7-10)12-5-3-2-4-11(12)13(14)15-17/h2-5,10,17H,6-9H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIGSLOLHRSBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide typically involves the reaction of 2-(4-methyl-1-piperidinyl)benzenecarboximidamide with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of N’-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields oxides or hydroxylated derivatives.
Reduction: Reduction yields amines or other reduced forms.
Substitution: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Piperidine vs. Piperazine derivatives often exhibit enhanced solubility in acidic environments due to protonation.
- Methyl Position on Piperidine : The 3-methylpiperidinyl analog shares the same molecular formula as the target but differs in methyl placement. This positional isomerism could influence receptor binding or metabolic stability in pharmaceutical applications.
- Hydroxypiperidinyl Substituent: The hydroxypiperidinylmethyl derivative (C₁₄H₂₀N₃O₂) demonstrates a higher molecular weight (263.34 g/mol) and a distinct melting point (137–139°C), suggesting crystalline stability.
Fluorinated Analogs
Discontinuation and Availability
The discontinuation of the piperazinyl analog may reflect challenges in synthesis, regulatory issues, or unfavorable pharmacokinetic profiles. In contrast, the trifluoromethoxy derivative remains available commercially, highlighting its utility in research.
Biological Activity
N'-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide is a compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods:
The synthesis of this compound typically involves the reaction of 2-(4-methyl-1-piperidinyl)benzenecarboximidamide with hydroxylamine in organic solvents like ethanol or methanol under reflux conditions. The product is then isolated through filtration or extraction.
Chemical Structure:
The compound's IUPAC name is N'-hydroxy-2-(4-methylpiperidin-1-yl)benzenecarboximidamide, with the following structural characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C13H19N3O |
| InChI Key | MQIGSLOLHRSBDC-UHFFFAOYSA-N |
| Functional Groups | Hydroxyl, carboximidamide, piperidine |
This compound is believed to exert its biological effects through interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various biological outcomes.
Biological Activities
The biological activities associated with this compound include:
- Antiproliferative Effects: Studies have indicated that the compound may exhibit antiproliferative properties against certain cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes, which can be beneficial in conditions where enzyme activity contributes to disease pathology.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| N'-Hydroxy-2-(4-methylpiperidinyl) | Potential anticancer and enzyme inhibition | Unique hydroxyl group enhances reactivity |
| Other Carboximidamides | Varies; some show anti-inflammatory effects | Structural variations affect activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
